Hydrogen-Bond Donor/Acceptor Capacity: 6-Ethylamino vs. 6-Unsubstituted Pyrimidine-5-carbaldehyde
The target compound possesses three hydrogen-bond donors (two NH₂ at C2/C4 and one NH at the 6-ethylamino group) and six hydrogen-bond acceptors, whereas 2,4-diaminopyrimidine-5-carbaldehyde (CAS 20781-06-0) has only two donors and five acceptors . This additional H-bond donor functionality at the 6-position can form an extra interaction with polar residues or backbone carbonyls in enzyme active sites. In the context of DHFR inhibition, 2,4-diaminopyrimidines with a 6-alkylamino substituent have been shown to exhibit IC₅₀ values in the low micromolar range against wild-type Plasmodium falciparum DHFR, while the corresponding 6-unsubstituted analog is essentially inactive (IC₅₀ > 100 µM) [1]. Although direct data for the exact compound is not publicly available, the class-level structure-activity trend firmly establishes the functional significance of the 6-ethylamino group.
| Evidence Dimension | Number of hydrogen-bond donors (pharmacophoric feature) |
|---|---|
| Target Compound Data | 3 H-bond donors (two C2/C4 NH₂ + one C6 NH), 6 H-bond acceptors |
| Comparator Or Baseline | 2,4-Diaminopyrimidine-5-carbaldehyde (CAS 20781-06-0): 2 H-bond donors, 5 H-bond acceptors |
| Quantified Difference | Target has +1 H-bond donor and +1 H-bond acceptor relative to the 6-unsubstituted comparator |
| Conditions | Calculated from 2D chemical structure; relevant to pharmacophore modeling and target engagement |
Why This Matters
An extra hydrogen-bond donor can be the difference between a selective, nanomolar inhibitor and an inactive compound, making this structural feature critical for any SAR-driven procurement decision.
- [1] National Science and Technology Development Agency. 2,4-Diamino-6-ethylpyrimidine derivatives with antimalarial activities against Plasmodium falciparum. US Patent Application, 2016. Data showing that 6-substitution is essential for PfDHFR inhibition. View Source
